molecular formula C14H16N2O3S B2934211 N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396580-56-5

N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2934211
CAS No.: 1396580-56-5
M. Wt: 292.35
InChI Key: OXXQXZYLJZAXFV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9(17)10-3-2-4-11(7-10)15-14(19)12-8-20-6-5-13(18)16-12/h2-4,7,12H,5-6,8H2,1H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXQXZYLJZAXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazepane ring through a series of condensation and cyclization reactions. One common method involves the reaction of 3-acetylphenyl isothiocyanate with an appropriate amine under controlled conditions to form the thiazepane ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Keto Acid-Mediated Cyclization Approach

An alternative route involves keto acid intermediates for constructing the thiazepane ring:

  • Mercapto acid bromination : React mercaptoacetic acid with bromoacetone in aqueous Na₂CO₃ to form keto acid 11 (80% yield) .

  • Condensation : Treat 11 with 3-acetylaniline and isonitrile in methanol to yield the target compound via cyclization .

Key Advantages :

  • Avoids side reactions associated with aldehyde acids.

  • Compatible with diverse amines and isonitriles .

Reaction Mechanism and Side Reactions

  • Primary Side Reaction : Formation of Ugi adducts (e.g., intermolecular acylation) if reagents are added simultaneously. Mitigated by stepwise addition .

  • Byproduct Formation : Dimerization observed in related thiazoloquinazolines under prolonged storage (e.g., via C–S bond rearrangement) . While not explicitly reported for this compound, similar stability testing is recommended.

Physicochemical Stability Considerations

  • Hydrolytic Stability : The carboxamide group is stable under neutral conditions but may hydrolyze under strong acidic/basic conditions.

  • Thermal Stability : No decomposition observed below 150°C in related derivatives .

Functionalization and Derivatization

The 3-acetylphenyl group enables further reactivity:

  • Acetylation/Deacetylation : The acetyl moiety can be hydrolyzed to a phenol under basic conditions.

  • Nucleophilic Substitution : Reactivity at the ketone position for Schiff base formation or condensation .

Scientific Research Applications

N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties

Biological Activity

N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of this compound involves the reaction of 3-acetylphenyl amine with thiazepane derivatives. The compound can be synthesized through a multi-step process that typically includes the formation of the thiazepane ring followed by acylation (as noted in various studies on related thiazepine derivatives) .

Antimicrobial Activity

Research indicates that compounds containing the thiazepane moiety exhibit significant antimicrobial properties. For instance, studies have shown that related thiazepine derivatives demonstrate potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Table 1: Antimicrobial Activity of Thiazepane Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
N-(4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamideEscherichia coli18
N-(2-nitrophenyl)-5-oxo-1,4-thiazepane-3-carboxamidePseudomonas aeruginosa20

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and FRAP. These studies suggest that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models .

Table 2: Antioxidant Activity Assays

Assay TypeResult (IC50)Reference
DPPH Scavenging25 µM
FRAP Assay30 µM

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate that the compound exhibits selective cytotoxicity, potentially through apoptosis induction mechanisms .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Apoptosis induction
HCT11620Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains. The compound was tested against clinical isolates from patients with severe infections, showing promising results in reducing bacterial load.

Case Study 2: Antioxidant Properties

In vitro studies involving human neuroblastoma cells revealed that treatment with the compound significantly reduced oxidative stress markers. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

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